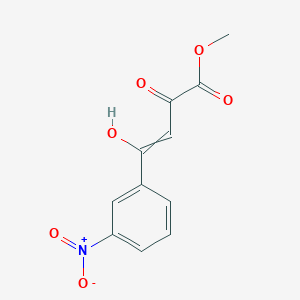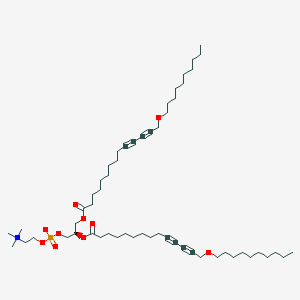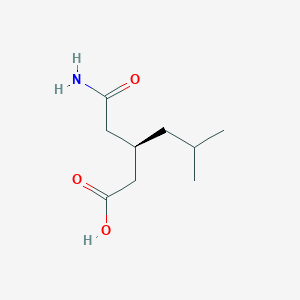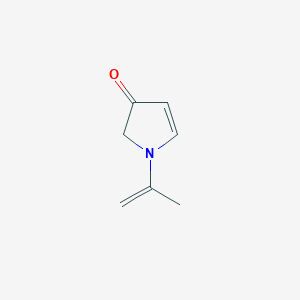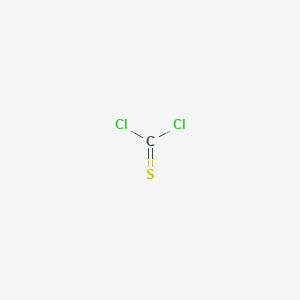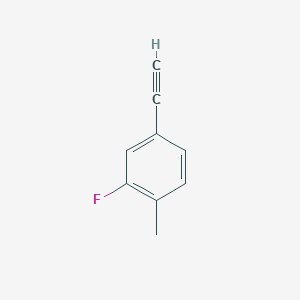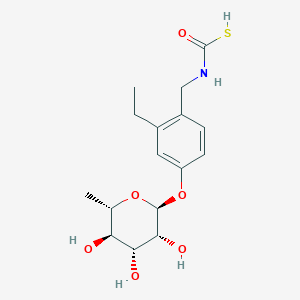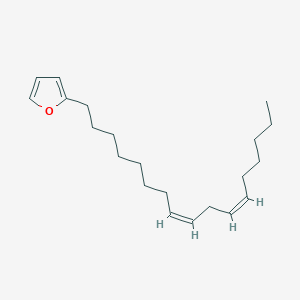
Heptadecadienyl furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecadienyl furan is a natural organic compound that is found in a variety of plants and insects. It is a type of furanoid that is composed of a furan ring and a heptadecadiene chain. This compound has attracted the attention of researchers due to its potential applications in various fields, including agriculture, medicine, and food science.
Mecanismo De Acción
The mechanism of action of heptadecadienyl furan is not fully understood, but it is believed to act by disrupting the cell membrane of target organisms. This leads to the leakage of cellular contents and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
Heptadecadienyl furan has been found to have several biochemical and physiological effects. In insects, it has been shown to disrupt the development of larvae and pupae, leading to reduced populations. In mammals, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using heptadecadienyl furan in lab experiments include its natural origin, high purity, and ease of synthesis. However, its limited solubility in water and potential toxicity to non-target organisms may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on heptadecadienyl furan. One area of interest is the development of more efficient synthesis methods to produce heptadecadienyl furan in larger quantities. Another area of interest is the exploration of its potential applications in food science, particularly as a natural preservative. Additionally, further studies are needed to fully understand its mechanism of action and potential toxic effects on non-target organisms.
Métodos De Síntesis
Heptadecadienyl furan can be extracted from natural sources such as plants and insects. However, the most common method of synthesis is through the chemical reaction of furan and heptadecadiene in the presence of a catalyst. This method has been optimized to produce high yields of heptadecadienyl furan with high purity.
Aplicaciones Científicas De Investigación
Heptadecadienyl furan has been studied extensively for its potential applications in various fields. In agriculture, it has been shown to have insecticidal properties against several pests, including the diamondback moth and the cotton bollworm. In medicine, heptadecadienyl furan has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to have potential as an antifungal and antibacterial agent.
Propiedades
Número CAS |
148675-93-8 |
|---|---|
Nombre del producto |
Heptadecadienyl furan |
Fórmula molecular |
C21H34O |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
2-[(8Z,11Z)-heptadeca-8,11-dienyl]furan |
InChI |
InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22-21/h6-7,9-10,17,19-20H,2-5,8,11-16,18H2,1H3/b7-6-,10-9- |
Clave InChI |
WRLSFCPGUMEHJM-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC1=CC=CO1 |
SMILES |
CCCCCC=CCC=CCCCCCCCC1=CC=CO1 |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC1=CC=CO1 |
Sinónimos |
HEPTADECADIENYL FURAN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



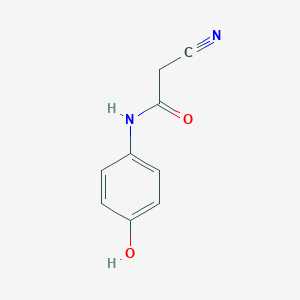
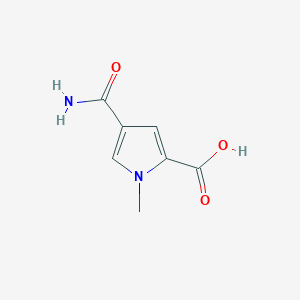
![[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130309.png)
![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)
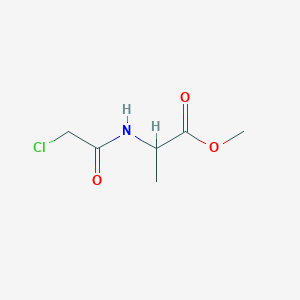
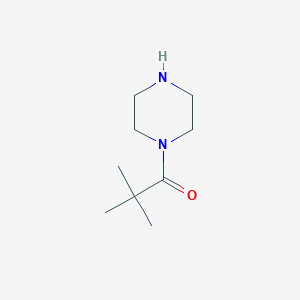
![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)
